molecular formula C18H17ClN2O2 B2402060 1-Benzoyl-4-(3-chlorobenzoyl)piperazine CAS No. 708981-95-7

1-Benzoyl-4-(3-chlorobenzoyl)piperazine

Cat. No.: B2402060
CAS No.: 708981-95-7
M. Wt: 328.8
InChI Key: FYECWRYQMQKYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(3-chlorobenzoyl)piperazine is a piperazine derivative that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a white crystalline powder, soluble in organic solvents, and has a molecular weight of 365.81 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(3-chlorobenzoyl)piperazine typically involves the reaction of piperazine with benzoyl chloride and 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(3-chlorobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzoyl-4-(3-chlorobenzoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(3-chlorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its mechanism of action .

Comparison with Similar Compounds

  • 1-Benzyl-4-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}piperazine
  • Acetamide, N-[4-[[4-(3-chlorobenzoyl)-1-piperazinyl]sulfonyl]phenyl]

Comparison: 1-Benzoyl-4-(3-chlorobenzoyl)piperazine stands out due to its unique combination of benzoyl and chlorobenzoyl groups attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a broader range of chemical reactivity .

Properties

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(13-16)18(23)21-11-9-20(10-12-21)17(22)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYECWRYQMQKYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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